An In-depth Technical Guide to the Molecular Structure and Conformation of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is a substituted indane derivative of interest in medicinal chemistry and organic synthesis. The indane scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1] A thorough understanding of the molecular structure, conformational preferences, and electronic properties of this specific derivative is crucial for its application in drug design and as a synthetic intermediate. This guide provides a comprehensive analysis of its structural features, potential conformations, and outlines experimental and computational methodologies for its characterization. While direct experimental data for this exact molecule is limited, this guide synthesizes information from closely related indane derivatives and established principles of conformational analysis to provide a robust predictive framework.
Molecular Structure and Properties
6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde consists of a bicyclic indane core, which is a benzene ring fused to a cyclopentane ring.[2][3] The molecule is further functionalized with a methyl group at the 6-position of the aromatic ring and a carbaldehyde (formyl) group at the 4-position.
Systematic Name: 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Parent Compound: 2,3-dihydro-1H-indene-4-carbaldehyde[4][5]
Predicted Physical Properties (for the parent compound):
| Property | Value | Source |
| Boiling Point (tb) | 524.91 K | Joback Method[6] |
| Melting Point (tf) | 318.10 K | Joback Method[6] |
| logP (Octanol/Water Partition Coefficient) | 1.988 | Crippen Method[6] |
Conformational Analysis
The conformational flexibility of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde arises from two main features: the puckering of the five-membered cyclopentane ring and the rotation of the aldehyde group.
Cyclopentane Ring Pucker
The five-membered ring in the indane system is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the case of indane derivatives, the fusion to the rigid benzene ring restricts the conformational freedom of the cyclopentane moiety. The lowest energy conformation is typically a slight envelope pucker.
Aldehyde Group Orientation
The aldehyde group attached to the aromatic ring can rotate around the C(aromatic)-C(aldehyde) bond. The two planar conformations, where the C=O bond is either syn or anti to the adjacent C-H bond of the aromatic ring, are expected to be the most stable due to conjugation with the aromatic system. The relative energies of these conformers will be influenced by steric interactions with the neighboring groups.
A computational approach is invaluable for determining the preferred conformations and the energy barriers between them.
Proposed Synthesis
A potential synthetic pathway could involve the Friedel-Crafts acylation of a substituted benzene derivative, followed by reduction and subsequent formylation.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (Proposed)
This protocol is a hypothetical route based on established synthetic methodologies for similar compounds.
-
Step 1: Friedel-Crafts Acylation: React 3-methyl-phenylpropanoic acid with a suitable acylating agent (e.g., thionyl chloride to form the acid chloride) followed by an intramolecular Friedel-Crafts reaction using a Lewis acid catalyst (e.g., AlCl₃) to form 6-methyl-2,3-dihydro-1H-inden-1-one.
-
Step 2: Clemmensen or Wolff-Kishner Reduction: Reduce the ketone functionality of 6-methyl-2,3-dihydro-1H-inden-1-one to a methylene group to yield 5-methyl-2,3-dihydro-1H-indene.
-
Step 3: Vilsmeier-Haack Formylation: Introduce the aldehyde group at the 4-position of the indane ring using a Vilsmeier-Haack reaction with a formylating agent such as a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Purification: The final product would be purified using standard techniques such as column chromatography.
Spectroscopic Characterization (Predicted)
Spectroscopic techniques are essential for the structural elucidation and conformational analysis of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methyl, and aldehyde protons.
-
Aldehyde Proton: A singlet in the downfield region (δ 9.5-10.5 ppm).
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.
-
Aliphatic Protons (Indane Ring): Multiplets in the upfield region (δ 2.0-3.5 ppm) corresponding to the methylene protons of the cyclopentane ring.[8]
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm.
The chemical shifts will be influenced by the electronic effects of the substituents.[9]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the highly deshielded region (δ 190-200 ppm).
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm.
-
Aliphatic Carbons: Signals for the methylene carbons of the indane ring will appear in the upfield region (δ 20-40 ppm).[10]
-
Methyl Carbon: A signal around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch (Aldehyde): A strong absorption band around 1690-1715 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹.
-
Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry will determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound.
Computational Modeling Workflow
Computational chemistry is a powerful tool for investigating the conformational landscape of molecules.[11][12] Density Functional Theory (DFT) calculations can provide accurate predictions of geometries, relative energies, and spectroscopic properties.
Protocol 2: Computational Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers arising from ring puckering and aldehyde rotation.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.
-
NMR and IR Spectra Prediction: Predict the NMR chemical shifts and IR vibrational frequencies for the lowest energy conformers to aid in the interpretation of experimental data.
Applications in Drug Discovery
The indane scaffold is a key component in a variety of therapeutic agents.[1][13][14] Indanone and indane derivatives have been investigated for their potential in drug discovery, including as inhibitors of enzymes and as modulators of protein-protein interactions.[12][13][15] The specific substitutions on 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde, namely the methyl and aldehyde groups, provide handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. For instance, dihydro-1H-indene derivatives have been explored as tubulin polymerization inhibitors with antitumor potency.[16]
Visualizations
Caption: Workflow for computational conformational analysis.
References
- Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. (2022).
- A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Benchchem.
- A Technical Guide to Comput
- Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component.
- Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component | Request PDF.
- Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. PMC.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135. PubChem.
- Indane. Wikipedia.
- Indane | C9H10 | CID 10326. PubChem - NIH.
- 13C NMR Chemical Shifts.
- 1H-Indene-4-carboxaldehyde-2-3-dihydro.pdf. Cheméo.
- 1H-Indene-4-carboxaldehyde, 2,3-dihydro-. the NIST WebBook.
- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC.
- Synthesis of indenes. Organic Chemistry Portal.
- NMR Chemical Shift Values Table. Chemistry Steps.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI.
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indane - Wikipedia [en.wikipedia.org]
- 3. Indane | C9H10 | CID 10326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-dihydro-1H-indene-4-carbaldehyde | C10H10O | CID 576135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indene-4-carboxaldehyde, 2,3-dihydro- [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. Indene synthesis [organic-chemistry.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
